Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate
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Overview
Description
Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.28 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Scientific Research Applications
Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in material science for the development of new materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the transesterification of β-keto esters, which can be achieved using catalysts such as iron sulfate or copper sulfate . The reaction conditions often include moderate temperatures and the use of solvents like tert-butanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale transesterification processes. These processes are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Properties
IUPAC Name |
tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11(9-12(15)16)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDZRGGALVURAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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